molecular formula C7H6ClN3 B1590782 3-Chloro-1H-indazol-6-amine CAS No. 21413-23-0

3-Chloro-1H-indazol-6-amine

Cat. No. B1590782
CAS RN: 21413-23-0
M. Wt: 167.59 g/mol
InChI Key: DRRARKIFTNKQDW-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazol-6-amine, also known as 3-chloro-6-aminoindazole, is a small molecule heterocyclic compound that contains an indazole core structure with a chloro and an amino group attached to it. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of 1H-indazoles, including 3-Chloro-1H-indazol-6-amine, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of 3-Chloro-1H-indazol-6-amine is C7H6ClN3. It has a molecular weight of 167.6 .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The synthesis of indazoles, including reactions under catalyst- and solvent-free conditions, has been a focus of recent research .


Physical And Chemical Properties Analysis

The physical form of 3-Chloro-1H-indazol-6-amine is solid . It has a molecular weight of 167.6 .

Scientific Research Applications

1. Antitumor Activity

  • Application Summary: 3-Chloro-1H-indazol-6-amine derivatives have been studied for their potential antitumor activity. A series of these derivatives were designed and synthesized, and their inhibitory activities were evaluated against human cancer cell lines .
  • Methods of Application: The compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
  • Results: Among the compounds tested, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM. This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM). It was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

2. Synthesis of Indazoles

  • Application Summary: 3-Chloro-1H-indazol-6-amine is used in the synthesis of indazoles, which are important in various medicinal applications .
  • Methods of Application: Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results: These synthetic approaches have been optimized and provide relevant examples of indazole synthesis .

3. Anti-Inflammatory Agents

  • Application Summary: Indazole derivatives, including those of 3-Chloro-1H-indazol-6-amine, have been studied for their anti-inflammatory properties .
  • Methods of Application: New 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models (Freund’s adjuvant-induced arthritis and carrageenan-induced edema) .
  • Results: Compounds such as 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .

4. Raw Material in Organic Synthesis

  • Application Summary: 3-Chloro-1H-indazol-6-amine is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
  • Methods of Application: This compound is used in various synthesis processes in the mentioned fields .
  • Results: The use of 3-Chloro-1H-indazol-6-amine has enabled the production of various compounds in these fields .

5. Anti-Inflammatory Agents

  • Application Summary: Indazole compounds, including those of 3-Chloro-1H-indazol-6-amine, have been studied for their anti-inflammatory properties .
  • Methods of Application: New 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models (Freund’s adjuvant-induced arthritis and carrageenan-induced edema) .
  • Results: Compounds such as 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .

6. Anti-Osteoporosis Agents

  • Application Summary: Indazole derivatives, including those of 3-Chloro-1H-indazol-6-amine, have been studied for their anti-osteoporosis properties .
  • Methods of Application: The derivatives of 1,3-diazole were synthesized and screened for their in vivo anti-osteoporosis potential .
  • Results: The derivatives showed promising anti-osteoporosis activity .

Safety And Hazards

3-Chloro-1H-indazol-6-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Given the wide variety of biological properties of indazole derivatives, it is concluded that the medicinal properties of indazole, including 3-Chloro-1H-indazol-6-amine, should be explored in the near future for the treatment of various pathological conditions . The development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a promising area of research .

properties

IUPAC Name

3-chloro-2H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRARKIFTNKQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564053
Record name 3-Chloro-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1H-indazol-6-amine

CAS RN

21413-23-0
Record name 3-Chloro-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Wang, R Guo, J Li, D Zou, Y Wu, Y Wu - Tetrahedron Letters, 2015 - Elsevier
… same year, Buchwald et al. prepared the c-Jun N-terminal kinase 3 inhibitor in two steps through the Suzuki–Miyaura cross-coupling reaction of (NH) free 3-chloro-1H-indazol-6-amine …
Number of citations: 25 www.sciencedirect.com
GD Zhu, J Gong, VB Gandhi, K Woods, Y Luo… - Bioorganic & medicinal …, 2007 - Elsevier
Thr-211 is one of three different amino acid residues in the kinase domain of protein kinase B/Akt as compared to protein kinase A (PKA), a closely related analog in the same AGC …
Number of citations: 93 www.sciencedirect.com

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